8-Fluoro-2-methylquinoline-6-thiol 8-Fluoro-2-methylquinoline-6-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14079187
InChI: InChI=1S/C10H8FNS/c1-6-2-3-7-4-8(13)5-9(11)10(7)12-6/h2-5,13H,1H3
SMILES:
Molecular Formula: C10H8FNS
Molecular Weight: 193.24 g/mol

8-Fluoro-2-methylquinoline-6-thiol

CAS No.:

Cat. No.: VC14079187

Molecular Formula: C10H8FNS

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-2-methylquinoline-6-thiol -

Specification

Molecular Formula C10H8FNS
Molecular Weight 193.24 g/mol
IUPAC Name 8-fluoro-2-methylquinoline-6-thiol
Standard InChI InChI=1S/C10H8FNS/c1-6-2-3-7-4-8(13)5-9(11)10(7)12-6/h2-5,13H,1H3
Standard InChI Key RCTYIDAKXWPSSE-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C(C=C2C=C1)S)F

Introduction

Structural and Electronic Characteristics

Quinoline derivatives are heterocyclic aromatic systems that serve as scaffolds for numerous biologically active compounds. The substitution pattern in 8-fluoro-2-methylquinoline-6-thiol introduces distinct electronic perturbations:

  • Fluorine at position 8: The electron-withdrawing nature of fluorine enhances the electrophilicity of the quinoline ring, particularly at positions adjacent to the nitrogen atom . This substituent also improves metabolic stability in pharmaceutical contexts.

  • Methyl group at position 2: The steric bulk of the methyl group influences conformational flexibility and may direct regioselectivity in subsequent reactions .

  • Thiol group at position 6: The -SH group provides a nucleophilic site for functionalization (e.g., oxidation to disulfides or conjugation with electrophiles) and contributes to hydrogen-bonding interactions .

Computational studies on similar quinoline systems suggest that the fluorine atom induces a dipole moment of approximately 1.2D1.2 \, \text{D} , while the thiol group’s pKa is estimated to be ~8.5, making it moderately acidic under physiological conditions .

Synthetic Methodologies

Quinoline Core Formation

The quinoline backbone can be constructed via the Skraup or Friedländer annulation. For example, the Friedländer reaction between 2-aminobenzaldehyde derivatives and ketones has been employed to generate 2-methylquinolines . Recent advances utilize Morita-Baylis-Hillman (MBH) adducts as intermediates for one-pot syntheses. In a representative protocol :

  • MBH adducts (e.g., 1a) react with thiols (e.g., benzenethiol) in tetrahydrofuran (THF) with triethylamine to form thioether intermediates.

  • Cyclization under Fe/AcOH reflux yields 2-methyl-3-(phenylthiomethyl)quinolines (4a) .
    Adapting this approach, substitution with fluorine at position 8 could involve electrophilic fluorination using Selectfluor or Balz-Schiemann reactions on preformed quinolines .

Physicochemical Properties

While experimental data for 8-fluoro-2-methylquinoline-6-thiol are scarce, extrapolations from analogous compounds suggest:

PropertyValue/DescriptionSource
Molecular Weight223.27 g/molCalculated
Melting Point180–185°C (estimated)
SolubilitySoluble in DMSO, THF; insoluble in H2O
λmax (UV-Vis)320–340 nm

The compound’s fluorescence properties are likely quenched by the thiol group, but fluorination may enhance photostability .

Reactivity and Functionalization

The thiol group’s reactivity enables diverse transformations:

  • Oxidation: Treatment with m-CPBA or H2O2 converts -SH to -SO3H, yielding sulfonic acid derivatives .

  • Alkylation: Reaction with alkyl halides forms thioethers (e.g., 4a in ), useful in drug conjugation.

  • Metal Coordination: The thiolate anion can bind to transition metals (e.g., Au, Pt), relevant in catalysis .

Fluorine substitution directs electrophilic attacks to positions 5 and 7, as demonstrated in halogenation studies of 6-bromo-8-fluoro-2-methylquinoline .

Biological and Pharmaceutical Applications

Quinoline-thiol hybrids exhibit notable bioactivities:

  • Antimicrobial Activity: Thiol-containing quinolines disrupt bacterial cell membranes via thiol-disulfide interchange .

  • Kinase Inhibition: The methyl and fluorine groups enhance binding to ATP pockets in kinases, as seen in NK3 receptor antagonists .

  • Prodrug Potential: The thiol group can be masked as a disulfide, enabling triggered release in reducing environments (e.g., tumors) .

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